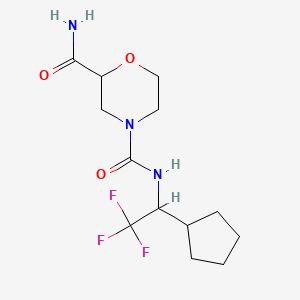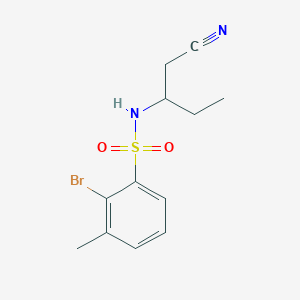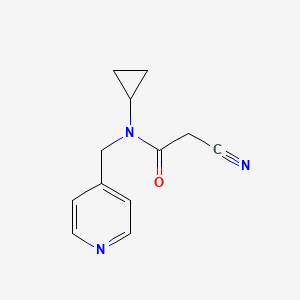
4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a cyclopentyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate dihalide under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a reaction with trifluoroethylamine under acidic or basic conditions.
Formation of the Dicarboxamide: The final step involves the reaction of the substituted morpholine with a suitable dicarboxylic acid derivative, such as an acid chloride or anhydride, to form the dicarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or trifluoroethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentyl-N-(2,2,2-trifluoroethyl)benzamide: Similar in structure but with a benzamide group instead of a morpholine ring.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the morpholine and cyclopentyl groups.
Uniqueness
4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide is unique due to the combination of its morpholine ring, cyclopentyl group, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O3/c14-13(15,16)10(8-3-1-2-4-8)18-12(21)19-5-6-22-9(7-19)11(17)20/h8-10H,1-7H2,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROHWHFOFSABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)(F)F)NC(=O)N2CCOC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6969071.png)
![1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide](/img/structure/B6969075.png)
![3-[[2-(5-ethylfuran-2-yl)piperidin-1-yl]methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6969079.png)
![(5-tert-butylthiophen-2-yl)-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6969083.png)
![1-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-3-[1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]urea](/img/structure/B6969086.png)
![4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one](/img/structure/B6969088.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6969091.png)

![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile](/img/structure/B6969107.png)



![5-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B6969175.png)
![5-(3-Benzyl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyrimidine-2,4-dione](/img/structure/B6969176.png)
